molecular formula C11H20N2O2 B1317282 (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-96-2

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No. B1317282
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-RKDXNWHRSA-N
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Description

“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is 212.29 . The structure contains a total of 35 bonds, including 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .


Physical And Chemical Properties Analysis

“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” has a molecular weight of 212.29 . It is a solid substance . The compound should be stored at room temperature, away from moisture .

Scientific Research Applications

Medicinal Chemistry and Applications

Periphery Decorated and Core Initiated Neutral and Polyanionic Borane Large Molecules :This mini-review discusses the development of large boron-containing molecules with potential for medicinal applications. It highlights the unique properties of anionic metallacarborane molecules, such as their stability, geometrical and electronic properties, and potential for novel applications in medicine. The review particularly focuses on the use of poly(aryl-ether) dendrimers and octasilsesquioxane cubes as core structures for developing boron-rich large molecules with promising uses in medicinal applications, including "in vivo" imaging (Viňas et al., 2019).

Chemistry and Synthetic Applications

Design and Synthesis of Artificial Ribonucleases :This review surveys studies on designing catalysts for hydrolyzing phosphodiester bonds in RNA, incorporating imidazole residue and bis-quaternized rings of 1,4-diazabicyclo[2.2.2]octane. It proposes a versatile approach to artificial ribonucleases, optimizing molecule domain structure for maximum ribonuclease activity (Konevetz et al., 2002).

Recent Advances in Base-Assisted Michael Addition Reactions :The review provides comprehensive information on recent advancements in base-assisted Michael addition reactions, highlighting various organic and inorganic bases used. It mentions the versatility of Michael addition reactions for efficient bond formation, including the use of diazabicyclo[...] derivatives as bases (Thirupathi et al., 2022).

Environmental and Energy Applications

Fabrication, Modification, and Application of (BiO)2CO3-based Photocatalysts :This review explores the potential of (BiO)2CO3 (BOC) in various fields such as photocatalysis and supercapacitors. It discusses modification strategies to enhance BOC's visible light-driven photocatalytic performance and its applications in environmental remediation and energy conversion (Ni et al., 2016).

Safety And Hazards

The safety data sheet for “(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” indicates that it is classified as a warning hazard . It should be handled with care to avoid potential risks.

properties

IUPAC Name

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Synthesis routes and methods I

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Synthesis routes and methods II

Procedure details

A mixture of 8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester (1.34 g, 4.44 mmol) and wet Pd(OH)2/C (20 wt %, 938 mg) in EtOH (30 mL) was shaken under 60 psi atmosphere of H2 for 2 days at 50° C. The reaction mixture was filtered and concentrated to give title compound (1.0 g, 94%). MS (ESI) mass calcd. for C11H20N2O2, 212.29; m/z found, 213.2 [M+H]+. 1H NMR (CDCl3): 4.32-4.0 (m, 1H), 3.93-3.17 (m, 5H), 3.10-2.70 (m, 3H), 1.98-1.67 (m, 2H), 1.56-1.36 (m, 9H).
Name
8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
938 mg
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8.15 g, 30 mmol) from Step A and benzyl amine (3.43 g, 31.8 mmol) were dissolved into toluene (150 mL). The mixture was refluxed vigorously for 72 h and the generated water was collected into Dean-Stark apparatus. The residual solution was concentrated to yield the title compound (10.2 g, 92.5%). MS (ESI) mass calcd. for C20H28N2O4, 360.45, m/z found, 361.2 [M+H]+. The crude product was carried to the next step without any purification.
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92.5%

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